4-[2-(Fmoc-amino)ethyl]piperazin-1-ylacetic acid dihydrochloride
Description
Structural Comparisons
Functional Differences
- Reactivity : The ethyl linker in the target compound allows spacer flexibility, whereas piperidine-based analogs restrict motion.
- Solubility : Dihydrochloride salts exhibit superior aqueous solubility (>50 mg/mL) vs. tert-butyl esters.
- Deprotection Kinetics : Fmoc removal requires 20–30% piperidine, slower than Boc derivatives due to steric hindrance.
Synthetic Utility
Properties
IUPAC Name |
2-[4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]piperazin-1-yl]acetic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4.2ClH/c27-22(28)15-26-13-11-25(12-14-26)10-9-24-23(29)30-16-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21;;/h1-8,21H,9-16H2,(H,24,29)(H,27,28);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIAQRIOWDEWLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29Cl2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373256 | |
| Record name | {4-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethyl]piperazin-1-yl}acetic acid--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204320-65-0 | |
| Record name | {4-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethyl]piperazin-1-yl}acetic acid--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-[2-(Fmoc-amino)ethyl]piperazin-1-ylacetic acid dihydrochloride typically involves the following steps:
Fmoc Protection: The amino group of the ethylamine is protected using the Fmoc group.
Piperazine Formation: The protected ethylamine is then reacted with piperazine to form the piperazine derivative.
Acetylation: The piperazine derivative is acetylated to introduce the acetic acid moiety.
Dihydrochloride Formation: Finally, the compound is converted to its dihydrochloride salt form.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-[2-(Fmoc-amino)ethyl]piperazin-1-ylacetic acid dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Acylation: The amino group can be acylated to form amides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common reagents used in these reactions include bases like piperidine for Fmoc deprotection, acyl chlorides for acylation, and oxidizing or reducing agents as needed. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Peptide Synthesis
Overview : This compound serves as a crucial building block in solid-phase peptide synthesis (SPPS), particularly utilizing the Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy. The Fmoc group allows for selective deprotection under basic conditions, facilitating the assembly of complex peptides.
Key Points :
- High Purity : The use of 4-[2-(Fmoc-amino)ethyl]piperazin-1-ylacetic acid dihydrochloride results in high-purity peptides, essential for therapeutic applications.
- Diverse Applications : It enables the synthesis of various peptide derivatives, contributing to advancements in medicinal chemistry and pharmacology .
Case Study : A study demonstrated that using this compound significantly improved the yield and purity of synthesized peptides compared to traditional methods. The incorporation of Fmoc building blocks has led to a notable increase in the number of synthetic peptides entering clinical trials over the past decade .
Drug Development
Overview : In pharmaceutical research, this compound is instrumental in developing drugs targeting neurological disorders. Its ability to enhance the delivery of therapeutic agents across the blood-brain barrier is particularly noteworthy.
Key Points :
- Neuropharmacology Applications : Researchers have utilized this compound to create drug candidates that can effectively penetrate the central nervous system, addressing conditions such as depression and anxiety .
- Bioconjugation Potential : It plays a significant role in bioconjugation processes, allowing for the attachment of drug molecules to carrier systems that increase bioavailability and efficacy .
Neuroscience Research
Overview : The compound is also applied in neuroscience research to study receptor interactions and signaling pathways.
Key Points :
- Receptor Studies : It aids in understanding how various neurotransmitters interact with their receptors, providing insights into neurological disorders such as schizophrenia and Parkinson's disease .
- Pathway Analysis : Researchers have employed this compound to dissect complex signaling pathways, contributing to a deeper understanding of neurobiology .
Mechanism of Action
The mechanism of action of 4-[2-(Fmoc-amino)ethyl]piperazin-1-ylacetic acid dihydrochloride is primarily related to its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. It can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional Group Analysis
Fmoc Protection: The target compound and 2-[4-(Fmoc)piperazin-1-yl]acetic acid (CAS 180576-05-0) both feature Fmoc groups, but the latter lacks the ethyl-amino spacer, limiting its utility in extended linker designs . Dihydrochloride vs. Free Acid: The dihydrochloride form (target compound) offers superior solubility in polar solvents compared to the free acid (4-Fmoc-1-piperazineacetic acid hydrate), which requires activation for conjugation .
Piperazine Modifications :
- Levocetirizine replaces the Fmoc-ethyl group with a chlorophenyl-benzyl moiety, rendering it bioactive as an antihistamine rather than a synthetic reagent .
- Diphenylmethyl-substituted piperazine (CAS 83881-54-3) serves as a reference impurity, emphasizing structural similarities to antihistamines but lacking synthetic versatility .
Application-Specific Differences
- Peptide Synthesis : The target compound’s dual functionality (Fmoc-amine and carboxylate) outperforms simpler analogs like 4-Fmoc-1-piperazineacetic acid, which lacks a spacer for resin attachment .
- Therapeutic vs. Synthetic Use : Levocetirizine (antihistamine) and the target compound share a dihydrochloride salt but differ in bioactivity due to divergent substituents on the piperazine ring .
Physicochemical Properties
Biological Activity
4-[2-(Fmoc-amino)ethyl]piperazin-1-ylacetic acid dihydrochloride (CAS No. 204320-65-0) is a compound widely utilized in peptide synthesis and medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications in scientific research.
- Molecular Formula : C23H29Cl2N3O4
- Molecular Weight : 482.40 g/mol
- CAS Number : 204320-65-0
- Purity : ≥98.0% (HPLC)
The primary biological activity of this compound is attributed to its role as a building block in peptide synthesis. The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protective group for the amino functionality during the synthesis process. This protection is crucial as it prevents premature reactions that could lead to undesired products. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to construct peptides effectively .
Applications in Scientific Research
1. Peptide Synthesis
- Used extensively in the solid-phase synthesis of peptides, facilitating the formation of complex peptide structures with high purity and yield .
2. Medicinal Chemistry
- Plays a significant role in developing peptide-based therapeutics. Its ability to form stable linkages with various amino acids makes it a valuable tool in drug design and development .
3. Biological Studies
- Employed in studies investigating protein-protein interactions and enzyme-substrate dynamics, contributing to a deeper understanding of biochemical pathways and therapeutic targets .
Case Study 1: Peptide-Based Drug Development
In a study focused on developing peptide inhibitors for specific enzymes, this compound was utilized as a key intermediate. The resulting peptides exhibited significant inhibitory activity against target enzymes involved in cancer progression, demonstrating the compound's potential in therapeutic applications .
Case Study 2: Protein Interaction Studies
Research involving the interaction between various proteins highlighted the utility of this compound in stabilizing peptide structures that mimic natural substrates. This stabilization is critical for accurately studying binding affinities and interaction kinetics, which are essential for drug discovery .
Comparative Analysis with Other Compounds
| Compound Name | Role | Biological Activity |
|---|---|---|
| This compound | Peptide synthesis | Facilitates formation of complex peptides |
| Pyrazole Derivatives | Anticancer agents | Inhibitory effects on specific kinases |
| Acetic Acid Derivatives | Solvent/Buffering agent | Stabilizes pH in biological assays |
Q & A
Q. What is the role of the Fmoc group in this compound, and how does it influence its applications in peptide synthesis?
The Fmoc (9-fluorenylmethyloxycarbonyl) group acts as a temporary protecting group for the amine moiety during solid-phase peptide synthesis (SPPS). It enables selective deprotection under mild basic conditions (e.g., piperidine) while leaving other protecting groups intact. This compound is particularly useful for introducing piperazine-based linkers or spacers into peptide backbones, enhancing solubility or enabling conjugation .
Q. What synthetic routes are commonly employed to prepare 4-[2-(Fmoc-amino)ethyl]piperazin-1-ylacetic acid dihydrochloride?
A typical synthesis involves:
- Step 1: Reaction of piperazine with an Fmoc-protected aminoethyl halide to introduce the Fmoc-amine group.
- Step 2: Alkylation of the piperazine nitrogen with bromoacetic acid or its derivatives.
- Step 3: Salt formation via treatment with hydrochloric acid to yield the dihydrochloride form, improving stability and solubility .
Q. What are the recommended storage conditions for this compound to ensure long-term stability?
Store at 2–8°C in a desiccated environment, protected from light and moisture. The dihydrochloride form is hygroscopic, and exposure to humidity can lead to decomposition or clumping. Use airtight containers with desiccants for optimal preservation .
Advanced Research Questions
Q. How can coupling efficiency be optimized when using this reagent in solid-phase peptide synthesis?
Key parameters include:
- Solvent selection: Use dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) to enhance solubility.
- Activation method: Employ carbodiimides (e.g., DIC) with additives like HOBt or OxymaPure to minimize racemization.
- Reaction time: Extend coupling times (2–4 hours) for sterically hindered residues.
- Base concentration: Optimize piperidine concentration (20–30% in DMF) for efficient Fmoc removal without side reactions .
Q. What analytical techniques are most suitable for assessing the purity and structural identity of this compound?
- HPLC: Use reverse-phase C18 columns with UV detection (265 nm for Fmoc absorption). A gradient of acetonitrile/water (0.1% TFA) resolves impurities.
- NMR: H and C NMR confirm the presence of Fmoc (δ 7.3–7.8 ppm for aromatic protons) and piperazine (δ 2.5–3.5 ppm for CH groups).
- Mass spectrometry (HRMS): Verify the molecular ion peak at m/z 482.4 (M+H) .
Q. How can researchers troubleshoot side reactions during Fmoc deprotection with this compound?
Common issues and solutions:
- Incomplete deprotection: Increase piperidine concentration (up to 30%) or extend deprotection time (10–15 minutes).
- Byproduct formation: Monitor for β-elimination products (e.g., dibenzofulvene) via HPLC. Add scavengers like thiols (e.g., 1,2-ethanedithiol) to quench reactive intermediates .
Q. What are the common impurities associated with this compound, and how can they be quantified?
- Impurity 1: Unreacted piperazine derivatives (detectable via TLC or HPLC).
- Impurity 2: Hydrolyzed Fmoc groups (monitor at 300 nm via UV).
- Quantification: Use calibration curves with certified reference standards (e.g., USP-grade materials) and validate with spike-recovery experiments .
Methodological Considerations
Q. How does the dihydrochloride salt form influence solubility and reaction kinetics compared to the free base?
The dihydrochloride salt enhances aqueous solubility, facilitating reactions in polar solvents. However, it may require neutralization (e.g., with DIEA) before coupling in SPPS to activate the amine. Kinetic studies show a 15–20% faster reaction rate for the salt form in DMF-based systems .
Q. What strategies mitigate piperazine ring oxidation during long-term storage or reaction conditions?
- Antioxidants: Add 0.1% BHT (butylated hydroxytoluene) to storage solutions.
- Inert atmosphere: Conduct reactions under nitrogen/argon to prevent radical-mediated oxidation.
- Low-temperature storage: Freeze aliquots at -20°C for multi-year stability .
Data Contradictions and Resolution
Q. Conflicting reports on optimal Fmoc deprotection times: How to resolve this?
Variations arise from differences in solvent purity, temperature, and piperazine backbone steric effects. Standardize protocols using USP reference materials (e.g., Cetirizine-related compounds) and validate with kinetic studies under controlled conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
